molecular formula C19H18N2O4 B356021 2-{[3-(1-Pyrrolidinylcarbonyl)anilino]-carbonyl}benzoic acid CAS No. 1003682-96-9

2-{[3-(1-Pyrrolidinylcarbonyl)anilino]-carbonyl}benzoic acid

Cat. No.: B356021
CAS No.: 1003682-96-9
M. Wt: 338.4g/mol
InChI Key: NFMRGAHVZBQSOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

2-{[3-(1-Pyrrolidinylcarbonyl)anilino]-carbonyl}benzoic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions applied.

Scientific Research Applications

2-{[3-(1-Pyrrolidinylcarbonyl)anilino]-carbonyl}benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[3-(1-Pyrrolidinylcarbonyl)anilino]-carbonyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The pathways involved may include signal transduction, gene expression modulation, or enzyme inhibition, depending on the context of its application .

Comparison with Similar Compounds

When compared to similar compounds, 2-{[3-(1-Pyrrolidinylcarbonyl)anilino]-carbonyl}benzoic acid stands out due to its unique structural features and versatile reactivity. Similar compounds include:

Properties

IUPAC Name

2-[[3-(pyrrolidine-1-carbonyl)phenyl]carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c22-17(15-8-1-2-9-16(15)19(24)25)20-14-7-5-6-13(12-14)18(23)21-10-3-4-11-21/h1-2,5-9,12H,3-4,10-11H2,(H,20,22)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFMRGAHVZBQSOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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